REACTION_CXSMILES
|
[Na].[CH3:2][N:3]([CH3:15])[C:4]1[CH:14]=[CH:13][C:7]([C:8]([CH2:10][CH:11]=O)=O)=[CH:6][CH:5]=1.C[O-].[Na+].CN(C)C1C=CC(C(=O)C)=CC=1.C(OCC)=O.[C:36]([CH2:38][C:39]([NH2:41])=[O:40])#[N:37]>O.C(O)(=O)C.O1CCCC1>[NH:3]1[CH2:4][CH2:14][CH2:13][CH2:7][CH2:15]1.[CH3:2][N:3]([CH3:15])[C:4]1[CH:14]=[CH:13][C:7]([C:8]2[NH:41][C:39](=[O:40])[C:38](=[CH:11][CH:10]=2)[C:36]#[N:37])=[CH:6][CH:5]=1 |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C(=O)CC=O)C=C1)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C(C)=O)C
|
Name
|
(1951)]and
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C=1NC(C(C#N)=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |